molecular formula C11H8F3N3O3 B1520289 2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate CAS No. 1223467-97-7

2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate

Cat. No. B1520289
CAS RN: 1223467-97-7
M. Wt: 287.19 g/mol
InChI Key: QBPVYYHIRRTSFL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate (TFOC) is a small molecule that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds and has been used in a variety of studies due to its unique properties.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

The compound’s structure suggests potential activity in medicinal chemistry, where it could be used to synthesize therapeutic agents. Its oxadiazole moiety is a heterocyclic compound often found in drugs that exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The trifluoroethyl group could enhance the lipophilicity of potential drugs, improving their pharmacokinetic properties.

Materials Science: Advanced Polymer Synthesis

The trifluoroethyl group is associated with polymers that have unique properties such as resistance to solvents, oils, and other chemicals. This compound could be a monomer precursor in creating advanced polymers for specialized applications, such as in the production of high-performance coatings or as a component in photovoltaic cells .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could be used as a standard or reference material in chromatographic analyses, particularly when studying similar fluorinated compounds. Its unique structure could help in calibrating instruments or developing new analytical methods for detecting and quantifying trace chemicals .

Mechanism of Action

properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c12-11(13,14)5-19-10(18)16-8-3-1-2-7(4-8)9-17-15-6-20-9/h1-4,6H,5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPVYYHIRRTSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.